Potassium tetracyanoplatinate(II) hydrate

Description

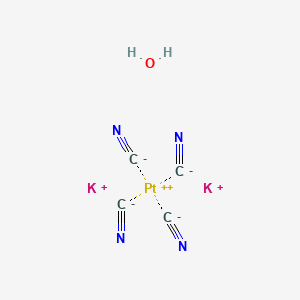

Potassium tetracyanoplatinate(II) hydrate, also known as potassium platinum(II) cyanide hydrate, is a chemical compound with the formula K2Pt(CN)4·xH2O. It is a coordination complex of platinum and cyanide ions, and it typically appears as a crystalline solid. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Properties

Molecular Formula |

C4H2K2N4OPt |

|---|---|

Molecular Weight |

395.37 g/mol |

IUPAC Name |

dipotassium;platinum(2+);tetracyanide;hydrate |

InChI |

InChI=1S/4CN.2K.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 |

InChI Key |

ALCYQNHMJIMENE-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Pt+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium tetracyanoplatinate(II) hydrate can be synthesized through the reaction of potassium cyanide with platinum(II) chloride. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization. The general reaction is as follows:

PtCl2+4KCN→K2Pt(CN)4+2KCl

The resulting this compound can be further purified by recrystallization from water .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality .

Chemical Reactions Analysis

Substitution Reactions

The compound participates in ligand exchange reactions due to the labile nature of its cyanide ligands. A notable study investigated its reaction with Tl(CN)₄⁻ to form the heterometallic complex [(CN)₅Pt–Tl(CN)₃]³⁻ .

Key observations:

-

Rate Law: The reaction follows a two-term rate law, indicating two parallel pathways:

Proposed Mechanism:

-

Metal–Metal Bond Formation: Initial coordination between Pt and Tl centers.

-

Axial Cyanide Coordination: Cyanide ligands rearrange to stabilize the Pt–Tl bond.

Reaction with Tl(CN)₄⁻

| Parameter | Acidic Pathway (pH 5–8) | Alkaline Pathway (pH >8) |

|---|---|---|

| Rate Constant () | ||

| Activation Energy () | Not reported | Not reported |

| Stability Constant () |

Equilibrium Considerations:

The reaction equilibrium is influenced by free cyanide concentration, with for cyanide protonation .

Substitution vs. Other Platinum Complexes

| Compound | Ligand Lability | Preferred Reaction Type |

|---|---|---|

| K₂[Pt(CN)₄]·xH₂O | High | Ligand substitution |

| Cisplatin ([PtCl₂(NH₃)₂]) | Low | DNA crosslinking |

The high lability of cyanide ligands in K₂[Pt(CN)₄]·xH₂O contrasts with the inertness of ammine ligands in cisplatin, directing its use in catalysis and materials synthesis .

Scientific Research Applications

Analytical Chemistry

Heavy Atom Derivatization in X-ray Crystallography

Potassium tetracyanoplatinate(II) hydrate is widely used as a heavy atom derivative in X-ray crystallography. Heavy atoms are essential for enhancing the contrast in diffraction patterns, facilitating the determination of macromolecular structures. The compound is particularly effective due to its ability to bind to specific amino acid residues such as methionine, cysteine, and histidine .

Case Study: Protein Crystallization

In a study conducted by Hampton Research, this compound was utilized in heavy atom screening to improve the diffraction quality of protein crystals. The soaking method allowed for the diffusion of the heavy atom into the crystal lattice, which enhanced the resolution of X-ray diffraction data .

Biochemical Applications

Bioconjugation and Drug Delivery

The compound's ability to coordinate with biological molecules makes it suitable for bioconjugation applications. It can be used to modify proteins or nucleic acids for targeted drug delivery systems. The platinum center can facilitate interactions with cellular components, enhancing the bioavailability of therapeutic agents.

Case Study: Platinum-Based Anticancer Agents

Research has demonstrated that platinum compounds, including this compound, exhibit cytotoxic properties against cancer cells. Studies indicate that these compounds can induce apoptosis in tumor cells, making them a focus of research in developing new anticancer therapies .

Material Science

Synthesis of Nanomaterials

This compound serves as a precursor for synthesizing platinum nanoparticles. These nanoparticles have applications in catalysis and sensor technology due to their high surface area and reactivity. The controlled reduction of this compound allows for the formation of uniform nanoparticles with tunable properties.

Data Table: Properties of Platinum Nanoparticles Derived from this compound

| Property | Value |

|---|---|

| Particle Size | 5-20 nm |

| Surface Area | 50-200 m²/g |

| Catalytic Activity | High (for hydrogenation reactions) |

| Stability | Stable under ambient conditions |

Environmental Applications

Detection of Cyanide Ions

This compound can be employed in environmental monitoring to detect cyanide ions in water samples. Its ability to form stable complexes with cyanide makes it a useful reagent for colorimetric detection methods.

Case Study: Water Quality Assessment

A study highlighted the use of this compound in developing a colorimetric assay for cyanide detection in contaminated water sources. The assay demonstrated high sensitivity and specificity, providing a reliable method for environmental analysis .

Mechanism of Action

The mechanism of action of potassium tetracyanoplatinate(II) hydrate involves its interaction with molecular targets such as DNA and proteins. The cyanide ligands can form strong bonds with metal ions, leading to the formation of stable complexes. These interactions can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Potassium tetracyanopalladate(II) hydrate: Similar in structure but contains palladium instead of platinum.

Potassium tetracyanonickelate(II): Contains nickel instead of platinum.

Potassium tetrachloroplatinate(II): Contains chloride ligands instead of cyanide.

Uniqueness

Potassium tetracyanoplatinate(II) hydrate is unique due to its specific coordination environment and the presence of platinum. This gives it distinct chemical and physical properties compared to its analogs. Its ability to form stable complexes with various ligands makes it valuable in research and industrial applications .

Biological Activity

Potassium tetracyanoplatinate(II) hydrate, also known as potassium platinum(II) cyanide hydrate, is a coordination compound with various biological implications. This article explores its biological activity, including its antibacterial properties, cytotoxicity, and potential therapeutic applications.

- Chemical Formula : K₂Pt(CN)₄·xH₂O

- Molecular Weight : 377.34 g/mol (anhydrous)

- CAS Number : 38245-27-1

- Appearance : Crystalline solid

- Solubility : Soluble in water

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The compound exhibits significant activity against various pathogenic bacteria, making it a candidate for use in antimicrobial coatings and medical devices.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .

- Comparative Analysis : In comparative studies with other antimicrobial agents, this compound showed superior efficacy against biofilm-forming bacteria, which are often resistant to conventional antibiotics. This property is particularly useful in preventing infections associated with medical devices .

Cytotoxicity Studies

While this compound demonstrates antibacterial properties, its cytotoxic effects on human cells have also been investigated.

Findings:

- Cell Viability Assays : In vitro studies using human cell lines (e.g., MCF7 and MCF-12A) showed that at low concentrations, the compound did not significantly affect cell viability, suggesting a potential therapeutic window for its application in medicine .

- Toxicological Profile : However, at higher concentrations, cytotoxic effects were observed, indicating the need for careful dosage management in therapeutic applications .

The biological activity of this compound can be attributed to its platinum content. Platinum compounds are known to interact with cellular components, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in bacterial cells.

Mechanistic Insights:

- Oxidative Stress Induction : The compound's ability to generate ROS contributes to its antibacterial activity by damaging cellular membranes and DNA in bacteria .

- Metal Ion Interaction : The interaction of platinum ions with thiol groups in proteins may also play a role in inhibiting bacterial growth and biofilm formation .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Antibacterial Activity | Effective against S. aureus, E. coli, and others |

| Cytotoxicity | Low toxicity at therapeutic doses; higher toxicity observed at elevated concentrations |

| Mechanism of Action | Induces oxidative stress; disrupts cell membranes |

| Applications | Potential use in antimicrobial coatings for medical devices |

Q & A

Q. What are the standard methods for synthesizing Potassium Tetracyanoplatinate(II) Hydrate?

Methodological Answer : this compound is typically synthesized via aqueous reactions involving potassium salts and tetracyanoplatinate precursors. For example, it can be prepared by mixing potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with potassium cyanide (KCN) in a controlled stoichiometric ratio under inert conditions to avoid cyanide hydrolysis. The product is crystallized from water, often yielding a trihydrate form (K₂[Pt(CN)₄]·3H₂O). Purity is ensured through repeated recrystallization and vacuum drying .

Q. How is this compound utilized in protein crystallography?

Methodological Answer : In crystallography, this compound serves as a heavy atom derivative for phase determination. Crystals of the target protein (e.g., WD40 domain) are soaked in a mother liquor containing the compound for 4 hours. The platinum atoms bind to specific sites in the protein lattice, enabling anomalous X-ray diffraction data collection. This method is critical for solving crystal structures via single-wavelength anomalous dispersion (SAD) .

Q. What spectroscopic techniques are used to characterize its structure?

Methodological Answer :

- Infrared (IR) Spectroscopy : The terminal Pt–CN stretch (~2150 cm⁻¹) and bridging Pt–CN–Pt vibration (~2201 cm⁻¹) confirm cyanide bonding modes. A 25 cm⁻¹ shift in IR peaks compared to precursors indicates structural changes during nanoparticle synthesis .

- X-ray Photoelectron Spectroscopy (XPS) : Binding energy (BE) shifts (e.g., Pt 4f₇/₂ at 73.5–73.9 eV) validate the +II oxidation state and cyanide bridging .

- X-ray Diffraction (XRD) : Resolves crystal lattice parameters (e.g., tetragonal system for K₂[Pt(CN)₄]·3H₂O) .

Advanced Research Questions

Q. How can contradictions in IR data during cyanide bridging analysis be resolved?

Methodological Answer : Contradictions arise when distinguishing terminal vs. bridging cyanide ligands. To resolve this:

- Compare IR spectra with reference compounds (e.g., precursor K₂[Pt(CN)₄]·3H₂O vs. derived nanoparticles).

- Use computational modeling (DFT) to simulate vibrational modes.

- Cross-validate with XPS or EXAFS to confirm coordination geometry. For instance, a shift from 2150 cm⁻¹ (terminal) to 2201 cm⁻¹ (bridging) in PtPt nanoparticles confirms structural reorganization .

Q. How can solubility in organic solvents be enhanced for coordination chemistry applications?

Methodological Answer : The compound’s poor organic solubility is mitigated by ion-pairing with crown ethers. For example, 18-crown-6 forms a stable complex with K⁺ ions in [K(18-crown-6)]₂[Pt(CN)₄], enabling dissolution in dichloromethane. This method bypasses aqueous metathesis and facilitates reactions in nonpolar media, critical for synthesizing organometallic derivatives .

Q. What strategies are effective for analyzing hydrogen-bonding networks in its crystal structures?

Methodological Answer :

- Perform single-crystal XRD to map hydrogen bonds (e.g., O–H···N interactions between water molecules and cyanide ligands).

- Compare isostructural analogs (e.g., acetonitrile solvate vs. hydrate) to assess solvent-driven lattice changes.

- Use Hirshfeld surface analysis to quantify intermolecular contacts. In the hydrate form, planar cation-anion layers (4.35° tilt) contrast with the near-perpendicular arrangement in acetonitrile solvates, highlighting solvent-dependent packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.